molecular formula C21H22ClN3O4 B2879684 Phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1234999-39-3

Phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No. B2879684
M. Wt: 415.87
InChI Key: APZJESYJYVEXTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Enaminone Structures and Anticonvulsant Activity

Research into anticonvulsant enaminones has shown that derivatives such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate exhibit structural features conducive to biological activity. These compounds, characterized by their cyclohexene rings and hydrogen bonding, play a significant role in developing anticonvulsant drugs. This research provides a basis for exploring similar compounds' potential anticonvulsant and neurological effects (Kubicki et al., 2000).

Piperidine Derivatives and Neurological Effects

Piperidine derivatives are a focal point of pharmaceutical research due to their versatile biological activities. Studies on piperidine analogues, such as those exploring their interaction with opioid and dopamine receptors, underline the therapeutic potential of these compounds in treating pain and psychiatric disorders (Iorio et al., 1987). Similarly, piperidine-containing compounds are investigated for their hypoglycemic activity, indicating their utility in diabetes management (Eistetter & Wolf, 1982).

Piperidine-Based Synthetic Pathways

Synthetic strategies involving piperidine derivatives have been developed for the synthesis of complex natural products and bioactive compounds. For instance, chiral oxazolopiperidone lactams, derived from piperidine, serve as intermediates for synthesizing piperidine-containing natural products, highlighting the compound's role in synthetic organic chemistry (Escolano et al., 2006).

Poly(p-benzamide)s and Material Science

In material science, poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer, synthesized from related piperidine derivatives, showcase the integration of organic compounds into advanced materials. These polymers' optical properties are studied for potential applications in electronic and photonic devices (Takagi et al., 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

phenyl 4-[[[2-(2-chloroanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O4/c22-17-8-4-5-9-18(17)24-20(27)19(26)23-14-15-10-12-25(13-11-15)21(28)29-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZJESYJYVEXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 4-((2-((2-chlorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

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